

# solanidine biomarker vs genotyping prediction accuracy

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## Compound Focus: Solanidine

CAS No.: 80-78-4

Cat. No.: S576420

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## Experimental Protocols and Key Data

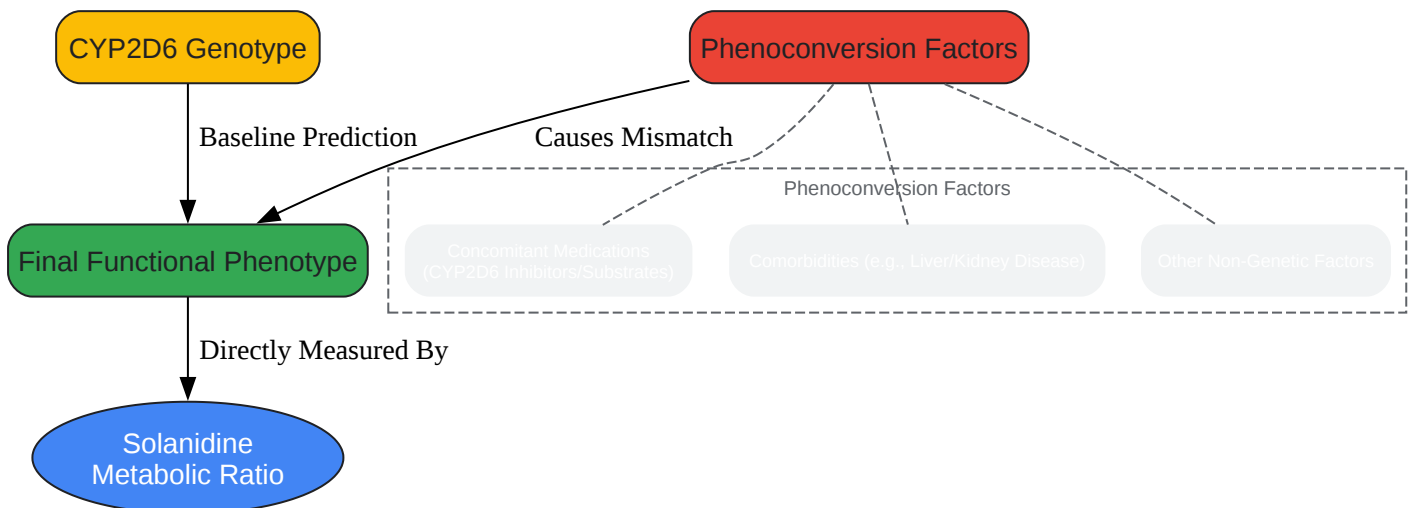
For researchers, the methodological details and specific performance metrics are critical. The following table consolidates this information from pivotal studies.

Study Component	Description	Key Quantitative Findings
<b>Sample Processing</b>	Blood samples (plasma/serum) are collected and analyzed using <b>Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS)</b> to quantify solanidine and its metabolites (e.g., M414/SSDA) [1] [2].	The metabolic ratio (MR) of <b>M414/Solanidine</b> is the primary output. In PMs, this ratio is significantly lower [2].
<b>Phenoconversion Quantification</b>	In a geriatric cohort, the number of concomitant CYP2D6 substrate/inhibitor drugs was recorded. The solanidine MR was used to calculate a shift from the genotype-predicted Activity Score (AS) [1].	Each additional CYP2D6 substrate/inhibitor significantly <b>lowered the expected AS by 0.53 points</b> in patients with functional CYP2D6 genes, demonstrating measurable phenoconversion [1].

Study Component	Description	Key Quantitative Findings
<b>Performance Validation</b>	In a study of 839 genotyped patients, ROC analysis was performed on the test cohort to determine optimal MR thresholds. These thresholds were then validated in a separate cohort [2].	The <b>M414/Solanidine MR</b> achieved <b>100% Positive Predictive Value (PPV) and 100% Negative Predictive Value (NPV)</b> for identifying CYP2D6 poor metabolizers in the validation cohort [2].
<b>Sensitivity Analysis</b>	Solanidine and metabolite levels were compared across different genotype-predicted phenotype groups in 356 healthy volunteers [3].	Plasma solanidine concentration was <b>1887% higher in genetically poor metabolizers (gPM)</b> compared to normal metabolizers (gNM). The metabolite/solanidine ratios showed even stronger discriminatory power [3].

## Interpretation and Research Implications

The relationship between genotype, phenoconversion, and the final phenotype measured by the **solanidine** biomarker can be visualized as follows. The **solanidine** metabolic ratio directly reflects the "Final Functional Phenotype," capturing the net effect of all influencing factors.



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For your research and drug development work, the choice between these methods should be guided by the specific clinical or research question:

- **Use genotyping** to establish a patient's innate, lifelong metabolic potential.
- **Use the solanidine biomarker** when you need to understand the **actual, real-time metabolic activity**, particularly in complex clinical scenarios like polypharmacy in elderly patients [1] or when precise identification of poor metabolizer status is critical for drug safety [2].

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## References

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2. Prediction of CYP2D6 poor metabolizers by measurements ... [link.springer.com]
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